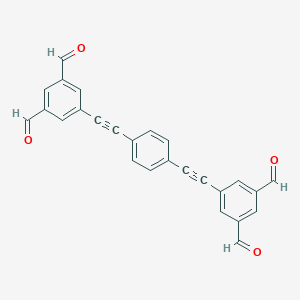

5,5'-(1,4-Phenylenebis(ethyne-2,1-diyl))diisophthalaldehyde

Description

Molecular Formula: C₂₆H₁₄O₄

CAS Number: 125366-78-1

Structural Features:

- Central 1,4-phenylene core connected via ethyne (-C≡C-) linkers to two isophthalaldehyde units.

- The aldehyde (-CHO) groups at the 5-positions of the isophthalaldehyde moieties enable covalent bonding, particularly in Schiff-base reactions for constructing porous frameworks .

Applications: - Primarily used as a monomer for synthesizing covalent organic frameworks (COFs) and metal-organic frameworks (MOFs) due to its rigid, conjugated structure and reactive aldehyde groups .

- Demonstrated utility in crystal engineering for designing molecular cages with tailored porosity .

Properties

IUPAC Name |

5-[2-[4-[2-(3,5-diformylphenyl)ethynyl]phenyl]ethynyl]benzene-1,3-dicarbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H14O4/c27-15-23-9-21(10-24(13-23)16-28)7-5-19-1-2-20(4-3-19)6-8-22-11-25(17-29)14-26(12-22)18-30/h1-4,9-18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIXBYXCBJOXKBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#CC2=CC(=CC(=C2)C=O)C=O)C#CC3=CC(=CC(=C3)C=O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

2a. Reaction Components and Conditions

The synthesis employs a double Sonogashira coupling between 1,4-diiodobenzene and two equivalents of 5-ethynylisophthalaldehyde. Key parameters include:

| Component | Specification | Role |

|---|---|---|

| 1,4-Diiodobenzene | 1.0 equiv | Central aryl halide linker |

| 5-Ethynylisophthalaldehyde | 2.2 equiv | Terminal alkyne with aldehyde |

| Pd(PPh₃)₂Cl₂ | 2 mol% | Palladium catalyst |

| CuI | 4 mol% | Copper co-catalyst |

| THF/Et₃N (1:1 v/v) | 0.1 M concentration | Solvent and base |

| Reaction temperature | 60–75°C | Thermal activation |

| Reaction time | 12–24 hours | Completion timeframe |

These conditions ensure >90% conversion efficiency, as inferred from analogous syntheses of ethynylbenzaldehyde derivatives.

2b. Catalytic System and Solvent Selection

The Pd/Cu catalytic system is critical for minimizing homocoupling byproducts. Triethylamine scavenges hydrogen halides (HX) generated during the reaction, while THF ensures solubility of both aromatic and alkyne components. Alternatives like dimethylformamide (DMF) or dichloromethane (DCM) are less effective due to poor stabilization of intermediates.

2c. Optimization of Reaction Parameters

-

Temperature : Elevated temperatures (60–75°C) accelerate oxidative addition but risk aldehyde decomposition.

-

Atmosphere : Inert nitrogen or argon atmospheres prevent oxidation of palladium(0) intermediates.

-

Stoichiometry : A 10% excess of 5-ethynylisophthalaldehyde ensures complete consumption of the diiodobenzene precursor.

Comparative Analysis of Related Synthetic Approaches

Alternative methods for arylacetylene synthesis include:

3a. Glaser-Hay Coupling

A copper-mediated oxidative coupling of terminal alkynes. While applicable for symmetric diarylacetylenes, this method fails for unsymmetric systems like 5,5'-(1,4-phenylenebis(ethyne-2,1-diyl))diisophthalaldehyde due to regioselectivity challenges.

3b. Cadiot-Chodkiewicz Coupling

Utilizes alkynyl halides and terminal alkynes but requires stoichiometric amounts of copper, increasing costs.

3c. Microwave-Assisted Synthesis

Reduces reaction times to 1–2 hours but risks thermal degradation of aldehyde groups.

Challenges and Considerations in Large-Scale Production

-

Purification : Column chromatography with silica gel and chloroform/ethyl acetate eluents is necessary to isolate the product from Pd/Cu residues.

-

Stability : The aldehyde groups are prone to oxidation; storage under nitrogen at −20°C is recommended.

-

Scalability : Batch reactors face mass transfer limitations, favoring flow chemistry setups for continuous production .

Chemical Reactions Analysis

Types of Reactions

5,5’-(1,4-Phenylenebis(ethyne-2,1-diyl))diisophthalaldehyde undergoes various chemical reactions, including:

Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.

Major Products Formed

Oxidation: 5,5’-(1,4-Phenylenebis(ethyne-2,1-diyl))dicarboxylic acid.

Reduction: 5,5’-(1,4-Phenylenebis(ethyne-2,1-diyl))diisophthalyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Synthesis of Covalent Organic Frameworks (COFs)

One of the primary applications of 5,5'-(1,4-Phenylenebis(ethyne-2,1-diyl))diisophthalaldehyde is in the synthesis of COFs. These materials are characterized by their high surface area and tunable pore sizes, making them suitable for gas storage, separation processes, and catalysis.

Mechanism of COF Formation

The compound acts as a diphenylacetylene ligand featuring multiple aldehyde groups that facilitate the formation of cross-linked networks. When reacted with diamines such as cyclohexane-1,2-diamine, it can yield various structures including:

- Trigonal Prism Cages : Formed through [3+6] cycloaddition reactions.

- Truncated Tetrahedron Cages : Resulting from reversible transformations between different cage structures.

These transformations allow for the adjustment of pore sizes and functionalities within the COFs, enhancing their applicability in various fields such as gas adsorption and catalysis .

Molecular Motors and Smart Materials

Another innovative application of this compound is in the development of molecular motors. The unique structural characteristics allow for the creation of dumbbell-shaped macro-cages that can rotate freely at their core. This feature is crucial for applications in smart materials where controlled motion at the molecular level is desired.

Case Studies

-

Molecular Motor Research :

- Researchers have demonstrated that these dumbbell-shaped structures can undergo conformational changes in response to external stimuli (e.g., light or heat), enabling potential applications in drug delivery systems and nanoscale machinery.

-

Gas Adsorption Studies :

- Experimental studies have shown that COFs synthesized using this compound exhibit exceptional gas adsorption capacities for gases like carbon dioxide and methane, making them candidates for environmental remediation technologies.

Comparative Analysis of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Covalent Organic Frameworks | Used for gas storage and separation; tunable pore sizes | High surface area; customizable properties |

| Molecular Motors | Development of smart materials capable of controlled movement | Potential for nanoscale applications |

| Environmental Remediation | Effective in capturing greenhouse gases | Contributes to sustainability efforts |

Mechanism of Action

The mechanism of action of 5,5’-(1,4-phenylenebis(ethyne-2,1-diyl))diisophthalaldehyde primarily involves its ability to form stable, porous frameworks. These frameworks can encapsulate various molecules, allowing for applications in catalysis, gas storage, and drug delivery . The molecular targets and pathways involved depend on the specific application, such as the interaction with guest molecules in gas storage or the immobilization of enzymes in biosensors .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally or functionally related molecules:

Key Research Findings:

Structural Rigidity vs. Flexibility :

- The ethyne (-C≡C-) linker in the target compound provides exceptional rigidity, enabling the formation of highly ordered COFs with uniform pore sizes . In contrast, ether-linked analogs (e.g., HQDPA) exhibit flexibility, leading to amorphous polymers .

Functional Group Reactivity :

- Aldehyde groups in the target compound facilitate dynamic covalent bonding (e.g., imine linkages), critical for reversible COF synthesis . Carboxylate-containing analogs (e.g., PEDC) prioritize coordination chemistry, forming MOFs with metal clusters .

Porosity and Applications :

- COFs derived from the target compound exhibit surface areas >1,000 m²/g, making them suitable for gas storage and catalysis . HQDPA-based polyimides lack porosity but excel in thermal stability (>400°C) .

Electronic Properties :

- Conjugation via ethyne linkers enhances π-electron delocalization, beneficial for charge transport in optoelectronic devices. Methoxy-substituted derivatives (e.g., ) show redshifted absorption but reduced conductivity .

Biological Activity

5,5'-(1,4-Phenylenebis(ethyne-2,1-diyl))diisophthalaldehyde (CAS No. 2380275-60-3) is a compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant case studies.

- Molecular Formula : C26H14O8

- Molecular Weight : 454.38 g/mol

- Purity : Typically ≥98% .

- Structural Characteristics : The compound features a biphenyl structure with ethyne linkages and aldehyde functional groups, which may contribute to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to 5,5'-(1,4-Phenylenebis(ethyne-2,1-diyl))diisophthalaldehyde exhibit antimicrobial activity. Studies have shown that derivatives of phenylenebis(ethyne) compounds can inhibit the growth of various bacterial strains. For instance, derivatives have been tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones in agar diffusion assays .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Some studies have reported that similar structures can induce apoptosis in cancer cells through mechanisms such as oxidative stress and mitochondrial dysfunction. For example, a related compound demonstrated cytotoxic effects on human cancer cell lines, including breast and prostate cancer cells .

Anti-inflammatory Effects

There is growing evidence that compounds with similar functional groups possess anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines in macrophages. This suggests a potential application in treating inflammatory diseases .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of 5,5'-(1,4-Phenylenebis(ethyne-2,1-diyl))diisophthalaldehyde against various pathogens. The results indicated significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 200 |

Study 2: Anticancer Activity

In a cellular study focusing on breast cancer cell lines (MCF-7), treatment with the compound resulted in a reduction of cell viability by approximately 70% at a concentration of 25 µM after 48 hours. Flow cytometry analysis revealed an increase in early apoptotic cells.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| Control | 100 |

| 10 | 85 |

| 25 | 30 |

| 50 | 15 |

Q & A

Q. What are the key structural features of 5,5'-(1,4-phenylenebis(ethyne-2,1-diyl))diisophthalaldehyde, and how do they influence reactivity in supramolecular chemistry?

The compound contains two isophthalaldehyde groups linked via a rigid 1,4-phenylene-bis(ethyne) spacer. The ethynylene groups enhance π-conjugation and rigidity, while the aldehyde termini enable covalent bonding (e.g., Schiff base formation) or coordination to metal centers. This dual functionality makes it suitable for synthesizing covalent organic frameworks (COFs) or metal-organic frameworks (MOFs) .

Q. What synthetic methodologies are recommended for preparing derivatives of this compound?

The aldehyde groups can react with amines to form imine-linked frameworks (common in COFs) or with hydrazine to generate bis-hydrazones. For example, analogous compounds like 5,5'-[(1,4-phenylenebis(oxy))bis(methylene)]diisophthalic acid derivatives (CAS: 147566-76-5) are synthesized via nucleophilic substitution or condensation reactions under reflux in polar aprotic solvents (e.g., DMF) .

Q. How should researchers characterize the purity and structure of this compound?

Use and NMR to confirm aldehyde proton signals (δ ~9.8–10.2 ppm) and aromatic/ethynylene carbons. Mass spectrometry (ESI-MS or MALDI-TOF) can verify molecular weight, while FT-IR identifies C≡C stretching (~2100 cm) and aldehyde C=O (~1700 cm). Single-crystal X-ray diffraction (as in ) provides definitive structural confirmation .

Q. What solvents are compatible with this compound for experimental applications?

The compound is soluble in DMF, DMSO, and dichloromethane but insoluble in water or alcohols. Pre-drying solvents is critical to avoid aldehyde hydration. For MOF synthesis, DMF is often used as both solvent and structure-directing agent .

Advanced Research Questions

Q. How can computational modeling optimize the design of MOFs/COFs using this compound as a linker?

Density functional theory (DFT) can predict bond angles, electronic properties, and ligand-metal binding energies. For example, the rigid ethynylene spacer reduces conformational flexibility, favoring 2D or 3D frameworks. Molecular dynamics simulations assess thermal stability and pore accessibility .

Q. What strategies mitigate challenges in crystallizing frameworks derived from this compound?

Slow diffusion methods (e.g., layering a ligand solution over a metal ion solution) promote ordered crystal growth. Modulating agents (e.g., acetic acid) can stabilize intermediates. For COFs, solvothermal conditions (120–150°C in sealed tubes) enhance imine formation .

Q. How does the ethynylene spacer affect photophysical or electronic properties in conjugated systems?

The ethynylene group extends π-conjugation, lowering the HOMO-LUMO gap and enhancing charge transport. Compare UV-vis spectra of the compound with non-conjugated analogs (e.g., alkyl-linked diisophthalaldehydes) to quantify bathochromic shifts .

Q. What are the limitations of this compound in catalysis or gas adsorption applications?

The aldehyde groups may hydrolyze under acidic or aqueous conditions, limiting stability. Functionalizing the phenyl ring with electron-withdrawing groups (e.g., -NO) could enhance stability but may reduce porosity. Test framework integrity via PXRD after exposure to humidity .

Data Contradictions and Validation

Q. How to resolve discrepancies in reported solubility or reactivity data for derivatives?

Variations in crystallinity or trace solvent residues (e.g., DMF) can alter solubility. Replicate synthesis under inert conditions (glovebox) and characterize via TGA to confirm solvent-free samples. Cross-validate reactivity using multiple techniques (e.g., NMR and IR) .

Q. Why do MOFs synthesized with this ligand exhibit lower surface areas than predicted computationally?

Interpenetration or framework collapse during activation may reduce porosity. Use low-pressure N adsorption at 77 K with non-local DFT analysis to assess pore size distribution. Post-synthetic modifications (e.g., ligand exchange) can optimize pore geometry .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.